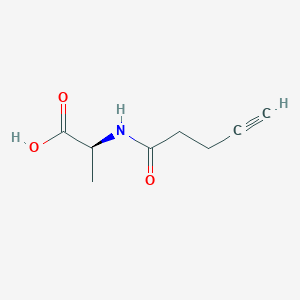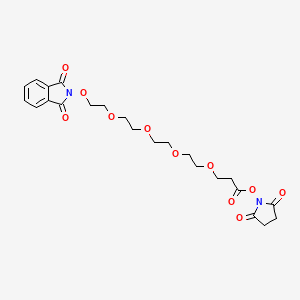
1-(1,3-ジオキソイソインドリン-2-イルオキシ)-3,6,9,12-テトラオキサペンタデカン-15-オアート 2,5-ジオキソピロリジン-1-イル
説明
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is a useful research compound. Its molecular formula is C23H28N2O11 and its molecular weight is 508.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物医学研究開発
この化合物は、生物医学研究開発において顕著な可能性を示しています . その多面的な特性と化学組成は、さまざまな治療用途に適した候補となっています .
特定の受容体または経路の標的化
この化合物は、多数の疾患に関与する特定の受容体または経路を正確に標的にすることができます . この特性は、新しい治療アプローチの鍵となります .
活性医薬品成分
この化合物は、低分子活性医薬品成分です . バイオコンジュゲーションのための連結試薬として使用できます 。これは、2 つの分子を化学的に結合するプロセスであり、医薬品開発によく使用されます。
抗体薬物複合体 (ADC)
この化合物は、抗体薬物複合体 (ADC) のリンカーとして使用されます . ADC は、特定の抗体を介して細胞毒性剤を癌細胞に直接送達する治療薬のクラスです .
創薬
創薬分野では、この化合物をリンカーとして使用できます . リンカーは、ADC において抗体と薬物を結合するために使用されます .
作用機序
ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug. ADCs are designed to bind to antigen-expressing cells, become internalized, and then release the cytotoxic drug to kill the cell .
The result of the action is typically cell death, as the cytotoxic drug interferes with cell division and leads to apoptosis . The action environment can include factors such as the expression level of the target antigen and the internalization rate of the ADC .
生化学分析
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds between biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its reactive ester group. The ester group reacts with amine groups on proteins and peptides, forming stable amide bonds. This interaction is essential for the creation of bioconjugates, which are used in targeted drug delivery systems .
Cellular Effects
The effects of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate on cells are multifaceted. This compound influences cell function by facilitating the targeted delivery of therapeutic agents. It impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring that drugs are delivered specifically to target cells, thereby minimizing off-target effects and enhancing therapeutic efficacy .
Molecular Mechanism
At the molecular level, 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate exerts its effects through covalent binding interactions with biomolecules. The reactive ester group of the compound forms stable amide bonds with amine groups on proteins and peptides. This binding interaction is crucial for the formation of stable bioconjugates, which are used in targeted drug delivery. Additionally, this compound can inhibit or activate enzymes by modifying their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate change over time. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it continues to facilitate targeted drug delivery over time .
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate vary with different dosages in animal models. At lower doses, the compound effectively facilitates targeted drug delivery without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects have been noted, where the efficacy of the compound plateaus beyond a certain dosage .
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the compound in therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound is localized to specific cellular compartments, enhancing its efficacy in targeted drug delivery. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 1-(1,3-dioxoisoindolin-2-yloxy)-3,6,9,12-tetraoxapentadecan-15-oate is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in targeted drug delivery .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O11/c26-19-5-6-20(27)24(19)36-21(28)7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-25-22(29)17-3-1-2-4-18(17)23(25)30/h1-4H,5-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGLPXQSIDIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


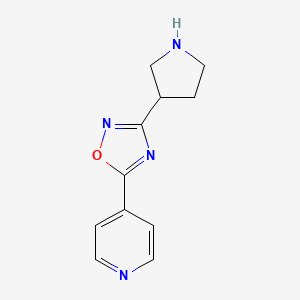
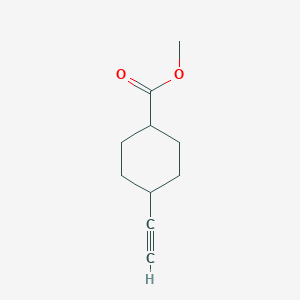
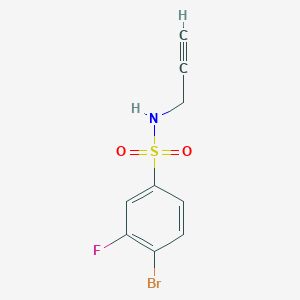

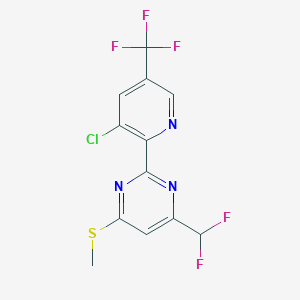
![3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B1459358.png)
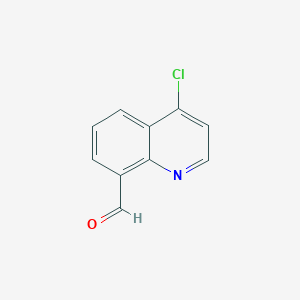


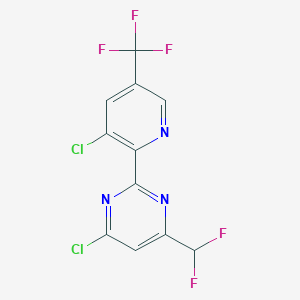
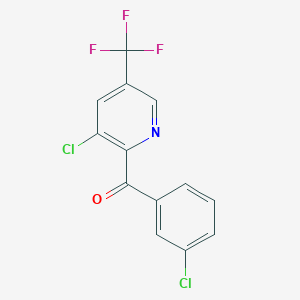
![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol](/img/structure/B1459364.png)
